8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate
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Overview
Description
8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer treatment. This compound is known for its anticancer properties and is often used in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate involves multiple steps, starting from daunorubicinThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The production involves stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents.
Substitution: Various substituents can be introduced into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products Formed
Scientific Research Applications
8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of leukemia and other cancers.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the replication process and leading to cell death. This mechanism is similar to that of daunorubicin but with specific modifications that enhance its efficacy and reduce side effects .
Comparison with Similar Compounds
Similar Compounds
Daunorubicin: The parent compound, widely used in cancer treatment.
Doxorubicin: Another anthracycline antibiotic with similar properties but different chemical structure.
Epirubicin: A derivative of doxorubicin with altered pharmacokinetics and reduced cardiotoxicity.
Uniqueness
8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate is unique due to its specific modifications, which enhance its anticancer properties and reduce side effects compared to its parent compound, daunorubicin. These modifications make it a valuable compound in pharmaceutical research and development .
Properties
CAS No. |
58199-96-5 |
---|---|
Molecular Formula |
C26H28ClNO11 |
Molecular Weight |
566.0 g/mol |
IUPAC Name |
(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C26H27NO11.ClH/c1-9-20(28)12(27)6-15(37-9)38-14-8-26(35,25(33)34)7-11-17(14)24(32)19-18(22(11)30)21(29)10-4-3-5-13(36-2)16(10)23(19)31;/h3-5,9,12,14-15,20,28,30,32,35H,6-8,27H2,1-2H3,(H,33,34);1H/t9-,12-,14-,15-,20+,26-;/m0./s1 |
InChI Key |
HUXYGCZFLAONTF-BBIPQCLFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O.Cl |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O.Cl |
Appearance |
Red to Dark Red Solid |
melting_point |
>170°C (dec.) |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(2S-cis)-4-[(3-Amino-2,3,6-trideoxy-α-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenecarboxylic Acid Hydrate; NSC 235816 Hydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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